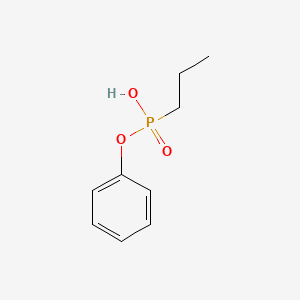

Phosphonic acid, propyl-, phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonic acid, propyl-, phenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonate esters, which are known for their diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, propyl-, phenyl ester can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form the corresponding phosphonate ester . Another method is the catalytic cross-coupling reaction, where H-phosphonate diesters react with aryl and vinyl halides under microwave irradiation . The Mannich-type condensation is also used, involving the reaction of a phosphite with an aldehyde and an amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, propyl-, phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

Phosphonic acid, propyl-, phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, propyl-, phenyl ester involves its interaction with molecular targets through the formation of hydrogen bonds and coordination complexes. The compound’s phosphonate group can chelate metal ions, making it effective in various catalytic and biological processes . The pathways involved include the inhibition of enzymes and disruption of cellular processes in microorganisms .

Comparison with Similar Compounds

Phosphonic acid, propyl-, phenyl ester can be compared with other similar compounds such as:

Phosphoric acid esters: These compounds have similar structural features but differ in their reactivity and applications.

Bisphosphonates: Used in medicine for treating bone diseases, bisphosphonates have two phosphonate groups, making them more effective in certain applications.

Aminophosphonates: These compounds contain an amino group and are used as chelating agents and in the synthesis of bioactive molecules.

This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.

Biological Activity

Phosphonic acid derivatives, particularly phosphonic acid, propyl-, phenyl ester (also known as phenylpropyl phosphonate), have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure and Formula

- IUPAC Name: Propyl phenylphosphonate

- Molecular Formula: C10H13O4P

- CAS Number: 16472-08-1

Phosphonic acids and their esters generally exhibit biological activity through several mechanisms:

- Enzyme Inhibition: Compounds like phosphonates can act as competitive inhibitors of enzymes that utilize phosphate esters, thereby interfering with critical biochemical pathways.

- Cell Signaling Modulation: By mimicking phosphates, they can affect signal transduction pathways that are crucial for cell proliferation and survival.

- Antimicrobial Activity: Some phosphonates have demonstrated effectiveness against various pathogens by disrupting metabolic processes.

Antiproliferative Effects

Research indicates that phosphonic acid derivatives can inhibit the growth of cancer cells. For instance, studies have shown that certain phosphonate analogs exhibit significant antiproliferative effects on human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes in nucleotide metabolism.

Antimicrobial Properties

Phosphonic acid derivatives have been reported to possess antimicrobial properties. For example, compounds with phosphonate groups have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the phenyl group enhances membrane permeability, facilitating the entry of the compound into bacterial cells.

Case Studies

- Anticancer Activity

- Antimicrobial Efficacy

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of phosphonic acid derivatives:

Properties

CAS No. |

53621-79-7 |

|---|---|

Molecular Formula |

C9H13O3P |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

phenoxy(propyl)phosphinic acid |

InChI |

InChI=1S/C9H13O3P/c1-2-8-13(10,11)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |

InChI Key |

CRKIOGSAUZSJOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.